(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone
Overview
Description
(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone: is a heterocyclic compound with the molecular formula C20H22N2O2 and a molecular weight of 322.40 g/mol . This compound is part of the quinoline and quinuclidine families, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone typically involves the reaction of 6-methoxyquinoline with a quinuclidine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone is studied for its potential as an enzyme inhibitor or receptor modulator .
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting specific diseases, including cancer and infectious diseases .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Quinidine: A well-known antiarrhythmic agent with a similar quinoline structure.
Quinine: An antimalarial compound with a quinoline core.
Cinchonine: Another quinoline derivative with medicinal properties.
Uniqueness: (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone is unique due to its specific combination of the quinoline and quinuclidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Biological Activity
The compound (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone is a derivative of quinoline known for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
The molecular formula of this compound is with a molecular weight of 324.42 g/mol. The compound exhibits solubility in various solvents including ethanol and chloroform, and it has been characterized using techniques such as NMR and mass spectrometry .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound is particularly effective against Staphylococcus aureus and Escherichia coli.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .
Anti-Cancer Properties
The compound has also been evaluated for its anti-cancer effects. In a study examining its efficacy against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), it showed promising results with IC50 values in the low micromolar range.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 8.5 |
A549 | 12.3 |
Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle .
Neuropharmacological Effects
In addition to its antimicrobial and anti-cancer properties, this compound has shown potential neuropharmacological effects. It was found to inhibit acetylcholinesterase, suggesting possible applications in treating neurodegenerative disorders such as Alzheimer's disease.
Case Studies
- Antimicrobial Efficacy : A recent study published in Molecules evaluated the antimicrobial activity of this compound against a panel of pathogens. The results confirmed its effectiveness, particularly against resistant strains, highlighting its potential in clinical applications .
- Cancer Cell Studies : Research conducted on the MCF-7 cell line demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls, supporting its role as an anti-cancer agent .
- Neuroprotective Effects : An investigation into its neuroprotective properties revealed that the compound could mitigate oxidative stress-induced neuronal damage, which is crucial for developing therapies for neurodegenerative diseases .
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFCUPVBYYAMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274485 | |
Record name | 6′-Methoxy-9-rubanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569329-55-1, 14528-53-1 | |
Record name | 6′-Methoxy-9-rubanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6'-methoxycinchonan-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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